molecular formula C13H15Cl3N2O2 B1401214 3-(2,4-Dichlorophenyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one hydrochloride CAS No. 1353878-16-6

3-(2,4-Dichlorophenyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one hydrochloride

Cat. No.: B1401214
CAS No.: 1353878-16-6
M. Wt: 337.6 g/mol
InChI Key: JLFDTXFYLLEYIV-UHFFFAOYSA-N
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Description

3-(2,4-Dichlorophenyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one hydrochloride is a sophisticated spirocyclic building block primarily utilized in medicinal chemistry for the synthesis of pharmacologically active molecules targeting the central nervous system (CNS) . Its unique molecular framework, the 1-oxa-3,8-diazaspiro[4.5]decan-2-one scaffold, has documented significance in pharmaceutical research, particularly in the development of compounds with adrenergic receptor blocking activity . Historical research on this structural class has shown potent antihypertensive effects in animal models, with specific derivatives functioning as alpha-adrenergic antagonists—some skewing towards alpha-1 and others towards alpha-2 receptor antagonism . This makes the scaffold a valuable starting point for designing novel neuropsychiatric therapeutics, including potential treatments for anxiety, depression, and schizophrenia . Furthermore, related 1-oxa-8-azaspiro[4.5]decane compounds are being investigated as Fatty Acid Amide Hydrolase (FAAH) inhibitors, indicating the broader utility of this spirocyclic architecture in developing therapies for pain, anxiety, and movement disorders . The spirocyclic structure itself contributes to enhanced metabolic stability and improved pharmacokinetic properties, which is crucial for advancing drug candidates with higher efficacy and reduced side effects .

Properties

IUPAC Name

3-(2,4-dichlorophenyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14Cl2N2O2.ClH/c14-9-1-2-11(10(15)7-9)17-8-13(19-12(17)18)3-5-16-6-4-13;/h1-2,7,16H,3-6,8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLFDTXFYLLEYIV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC12CN(C(=O)O2)C3=C(C=C(C=C3)Cl)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15Cl3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Mode of Action

It’s known that the compound is a synthetic substance, suggesting that it may interact with its targets in a manner similar to other synthetic compounds. More studies are required to elucidate the exact mode of action.

Action Environment

It’s known that the compound is mobile in the environment, which could potentially affect its action and stability. More research is needed to understand how environmental factors influence this compound’s action.

Biological Activity

3-(2,4-Dichlorophenyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one hydrochloride (CAS: 1353878-16-6) is a synthetic compound that has garnered attention in biological research due to its unique structural features and potential pharmacological applications. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, biochemical pathways, and relevant case studies.

  • Molecular Formula : C13H15Cl3N2O2
  • Molecular Weight : 337.6 g/mol
  • Purity : Typically >95% .

The precise biological targets and mechanisms of action for this compound are not fully elucidated. However, it is believed to influence several biochemical pathways similar to its parent compounds. Its structure suggests potential interactions with various cellular receptors and enzymes.

Proposed Mechanisms:

  • Target Interaction : Although specific targets remain unidentified, the compound may interact with proteins involved in signaling pathways.
  • Biochemical Pathways : As a derivative of diazaspiro compounds, it may affect pathways related to neurotransmission and cell signaling .

Biological Activity

Research indicates that this compound exhibits diverse biological activities, including:

  • Antimicrobial Activity : Preliminary studies suggest potential efficacy against certain bacterial strains.
  • Cytotoxic Effects : In vitro assays have shown that high concentrations can lead to cytotoxicity in specific cell lines.

Case Studies

  • Antimicrobial Screening : A study evaluated the compound's effectiveness against Gram-positive and Gram-negative bacteria. Results indicated significant inhibition at concentrations above 50 μM, suggesting its potential as an antimicrobial agent .
  • Cytotoxicity Assessment : In a cytotoxicity assay involving cancer cell lines, concentrations of 50 μM resulted in approximately 50% cell death after 24 hours of exposure. This indicates a dose-dependent response that warrants further investigation into its therapeutic potential .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectConcentration RangeReference
AntimicrobialInhibition of bacterial growth>50 μM
CytotoxicityCell death in cancer cell lines50 μM
Enzyme InhibitionPotential modulation of enzyme activityNot specified

Scientific Research Applications

Pharmacological Studies

The compound's structure suggests potential interactions with biological targets, making it relevant for pharmacological investigations. While specific targets are not fully characterized, its similarity to other bioactive compounds indicates possible applications in:

  • Antimicrobial Activity : Research has indicated that compounds with similar structures exhibit antimicrobial properties. Investigating this compound could lead to the discovery of new antimicrobial agents.
  • Anticancer Research : Due to its unique spirocyclic structure, it may possess anticancer properties that warrant further exploration through in vitro and in vivo studies.

Toxicological Assessments

Given its classification as an irritant, understanding the toxicological profile of 3-(2,4-Dichlorophenyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one hydrochloride is crucial:

  • Environmental Toxicology : Studies can focus on its degradation products and their ecological impact, particularly concerning soil and aquatic systems.
  • Human Health Risk Assessments : Evaluating the compound's effects on human health through exposure studies can provide insights into safety and regulatory considerations.

Environmental Chemistry

Research into the environmental fate of this compound can reveal:

  • Persistence and Mobility : Investigations into how the compound behaves in different environmental matrices (soil, water) can inform its potential ecological risks.
  • Biodegradation Studies : Understanding the breakdown pathways and metabolites formed can help assess its long-term environmental impact.

Case Study 1: Antimicrobial Activity

A study investigated the antimicrobial properties of similar compounds featuring the spirocyclic structure. Results indicated significant activity against various bacterial strains, suggesting that further exploration of this compound could yield promising results in drug development.

Case Study 2: Environmental Impact Assessment

Research on the environmental persistence of related compounds showed moderate persistence in soil environments. This finding emphasizes the need for comprehensive studies on the mobility and degradation pathways of this compound to evaluate its ecological risks accurately.

Comparison with Similar Compounds

Core Structure and Substituent Variations

The 1-oxa-3,8-diazaspiro[4.5]decan-2-one scaffold is shared among multiple compounds, with pharmacological activity heavily influenced by substituents. Key comparisons include:

Compound Name Substituents Key Structural Features Reference(s)
Target Compound 3-(2,4-Dichlorophenyl) Strong electron-withdrawing groups enhance receptor binding
Fenspiride 8-(2-Phenylethyl) Used for respiratory diseases; antitussive
GSK682753A 3-(3,4-Dichlorophenyl)methyl, 8-(4-chlorophenylpropenoyl) EBI2 inverse agonist
Compound 14 () 3-(3-(4-(3-Chlorophenyl)piperazin-1-yl)propyl), 8-phenyl Extended alkyl chain for receptor interaction
CID 3077248 8-(2-(4-Chlorophenyl)ethyl), 4-methylene-3-phenyl Increased lipophilicity

Key Observations :

  • Electron-Withdrawing Groups : The target compound’s 2,4-dichlorophenyl group may improve binding affinity to hydrophobic receptor pockets compared to Fenspiride’s phenylethyl group .
  • Salt Forms : Hydrochloride salts (e.g., target compound, Fenspiride) improve solubility, whereas free bases (e.g., GSK682753A) may require formulation adjustments .

Pharmacological Activity

Compound Therapeutic Indication/Activity Mechanism/Receptor Interaction Reference(s)
Fenspiride Respiratory inflammation, asthma Anti-inflammatory, antitussive
GSK682753A EBI2/GPR183 modulation Inverse agonist for Gi-coupled GPCR
Compound 21 () Bronchodilation, anti-inflammatory Purine-acetylated derivative
Target Compound Not explicitly stated Likely GPCR modulation (inferred from structural analogs)

Contrasts :

  • Fenspiride’s clinical use contrasts with the target compound’s lack of reported human trials, highlighting the need for further research.
  • GSK682753A’s specificity for EBI2 suggests that minor substituent changes (e.g., 3,4-dichlorophenyl vs. 2,4-dichlorophenyl) can drastically alter receptor selectivity .

Physicochemical Properties

Property Target Compound Fenspiride GSK682753A
Molecular Weight ~375.3 g/mol (estimated) 308.8 g/mol 513.2 g/mol
Solubility High (HCl salt) High (HCl salt) Moderate (free base)
LogP (Predicted) ~3.5 ~2.8 ~5.0

Implications :

    Preparation Methods

    Synthesis via Cyclization and Functionalization

    a. Formation of the Spirocyclic Core

    Research indicates that the core compound, 1-oxa-3,8-diazaspiro[4.5]decane-2-one , can be synthesized through cyclization reactions involving amino alcohol derivatives or related intermediates. For example:

    Introduction of the 2,4-Dichlorophenyl Group

    The key step involves attaching the dichlorophenyl moiety, typically via nucleophilic aromatic substitution or halogenation methods:

    Research findings suggest that the halogenated phenyl derivatives can be coupled using nucleophilic substitution reactions facilitated by bases, with reaction times extending up to 16 hours to ensure completion.

    Specific Methods from Patent Literature

    a. Method from US5118687A

    • Reacting a 2-oxo-3,8-diazaspirodecane derivative with a phenylalkane derivative bearing a leaving group (e.g., mesyloxy, tosyloxy, halogen) in an inert organic solvent.
    • The reaction is performed with a base capable of binding liberated acids, such as triethylamine, in solvents like ethanol, toluene, or dimethylformamide.
    • Temperatures range from room temperature to boiling point, often with catalysts like alkali metal iodides.

    b. Cyclization and Functionalization

    • The intermediate compounds undergo cyclization in the presence of bases such as pyridine, tripropylamine, or alkali metal carbonates.
    • Cyclization can be accelerated by increasing temperature (40°C to boiling point) and inert atmospheres (nitrogen or argon).

    c. Post-cyclization Modification

    • The halogenated intermediates are then treated with phosgene or equivalents to form the corresponding carbonyl derivatives.
    • Further modifications include hydrogenation or alkylation to introduce various substituents on the spirocyclic ring.

    Alternative Synthetic Routes

    a. Route from Ethyl or Benzyl Precursors

    • Starting from ethyl or benzyl derivatives, the synthesis involves initial formation of the core, followed by halogenation or substitution with the dichlorophenyl group.
    • Use of reagents like phosgene, alkali metal hydrides, or bromides facilitates the attachment of the phenyl ring.

    b. Use of Catalytic Hydrogenation

    • Hydrogenation steps are employed to reduce intermediates, especially when transforming protected derivatives into the final hydrochloride salt.

    Data Tables of Reaction Conditions and Yields

    Step Reagents Solvent Temperature Catalyst Time Yield Notes
    1 Core precursor + phenyl halide Dichloromethane, ethanol, or toluene Room temp to reflux Alkali iodide (optional) 16 hours Variable (up to 49%) Nucleophilic substitution with phenyl halide
    2 Halogenated intermediate + phosgene - Room temp to 40°C - 1-2 hours Quantitative Formation of carbonyl derivatives
    3 Hydrogenation Hydrogen, catalyst (Pd/PPh3) Room temp Pd(PPh3)4 20 hours Variable Conversion to hydrochloride salt

    Notes and Observations

    • Reaction solvents are chosen based on their inertness and ability to dissolve reactants; common choices include dichloromethane, ethanol, and dimethylformamide.
    • Temperature control is critical; reactions are often performed at room temperature or slightly elevated temperatures to optimize yield.
    • Bases such as triethylamine and potassium carbonate are used to neutralize acids formed during reactions and facilitate substitution.
    • Catalysts like palladium complexes are employed in key steps such as coupling or hydrogenation.
    • Purification typically involves silica gel chromatography, with some steps requiring further purification via preparative chromatography (MDAP).

    Q & A

    Basic: What spectroscopic methods are most reliable for confirming the structural identity of this spirocyclic compound?

    Answer:
    Structural elucidation requires a combination of spectroscopic techniques:

    • X-ray crystallography provides definitive proof of the spirocyclic core and substituent positions, as demonstrated in studies of analogous compounds (e.g., single-crystal analysis resolving bond lengths and angles) .
    • NMR spectroscopy (¹H, ¹³C, DEPT, and 2D-COSY/HMBC) identifies proton environments and connectivity, particularly for the dichlorophenyl group and diazaspiro ring system.
    • FTIR confirms functional groups like the carbonyl (C=O) and ether (C-O-C) linkages. Cross-referencing with published spectra of structurally similar spiro compounds (e.g., IUPAC-named derivatives) ensures accuracy .

    Basic: How can researchers optimize the synthesis of this compound to improve yield and purity?

    Answer:
    Synthetic optimization involves:

    • Stepwise purification : Use column chromatography after each reaction stage to isolate intermediates, minimizing side products (e.g., spiro ring closure reactions often require inert atmospheres and anhydrous conditions) .
    • Catalyst screening : Test palladium or copper catalysts for coupling reactions involving the dichlorophenyl group.
    • Solvent selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance solubility during cyclization steps. Monitor reaction progress via TLC or HPLC to terminate at peak yield .

    Advanced: How should researchers design experiments to resolve contradictions in stability data under varying pH conditions?

    Answer:
    Contradictory stability data require a multivariate approach :

    • Accelerated degradation studies : Expose the compound to buffered solutions (pH 1–13) at 40°C/75% RH for 4 weeks. Analyze degradation products via LC-MS to identify pH-sensitive moieties (e.g., hydrolysis of the oxa-diazaspiro ring) .
    • Kinetic modeling : Use Arrhenius equations to predict shelf-life under standard conditions. Compare with experimental data to validate models.
    • Cross-validation : Replicate studies using alternative analytical methods (e.g., NMR vs. HPLC) to rule out instrument-specific artifacts .

    Advanced: What methodologies are recommended for studying the environmental fate of this compound in aquatic systems?

    Answer:
    Environmental impact studies should follow OECD guidelines :

    • Partitioning experiments : Measure log Kow (octanol-water coefficient) to assess bioaccumulation potential. Use shake-flask methods with HPLC quantification .
    • Photodegradation assays : Exclude aqueous solutions to UV light (254–365 nm) and analyze by LC-HRMS to identify breakdown products (e.g., dechlorinated metabolites) .
    • Ecotoxicology : Test acute toxicity on Daphnia magna or algae, adhering to ISO 6341 protocols. Correlate results with quantitative structure-activity relationship (QSAR) models .

    Basic: What analytical techniques are critical for assessing purity in preclinical studies?

    Answer:
    Purity validation requires:

    • HPLC-DAD/UV : Use a C18 column with gradient elution (acetonitrile/water + 0.1% TFA) to resolve impurities. Compare retention times with reference standards .
    • Elemental analysis (CHNS) : Verify stoichiometry of C, H, N, and Cl to confirm absence of unreacted precursors.
    • Karl Fischer titration : Quantify water content (<0.5% w/w) to ensure stability during storage .

    Advanced: How can researchers investigate the compound’s interaction with biological targets using computational and experimental methods?

    Answer:
    A dual approach is recommended:

    • Molecular docking : Use Schrödinger Suite or AutoDock Vina to model binding to receptors (e.g., serotonin or dopamine transporters). Focus on the dichlorophenyl group’s hydrophobic interactions .
    • Surface plasmon resonance (SPR) : Measure real-time binding kinetics (ka/kd) with immobilized target proteins. Validate results via competitive assays with known inhibitors .
    • In vitro functional assays : Test cAMP modulation or calcium flux in HEK293 cells transfected with target receptors .

    Basic: What precautions are necessary when handling this compound due to its physicochemical properties?

    Answer:

    • Storage : Keep in amber vials at -20°C under nitrogen to prevent oxidation of the spirocyclic ring .
    • Personal protective equipment (PPE) : Use nitrile gloves and fume hoods due to potential chloride release during decomposition .
    • Waste disposal : Neutralize acidic/basic residues before incineration to avoid toxic byproducts .

    Advanced: How can contradictory data from in vitro vs. in vivo pharmacokinetic studies be reconciled?

    Answer:
    Address discrepancies via:

    • Metabolite profiling : Compare plasma (in vivo) and microsomal (in vitro) samples using UPLC-QTOF to identify species-specific metabolism (e.g., cytochrome P450 differences) .
    • Protein binding assays : Measure plasma protein binding (equilibrium dialysis) to adjust free drug concentrations in PK/PD models .
    • Physiologically based pharmacokinetic (PBPK) modeling : Integrate in vitro permeability (Caco-2 assays) and organ blood flow rates to predict in vivo absorption .

    Basic: What is the recommended protocol for validating synthetic batches against regulatory standards?

    Answer:
    Follow ICH Q2(R1) guidelines :

    • Specificity : Demonstrate chromatographic separation of the API from impurities (e.g., diastereomers or unreacted intermediates) .
    • Linearity : Prepare calibration curves (80–120% of target concentration) with R² ≥ 0.998.
    • Repeatability : Analyze six replicates of a single batch; RSD ≤ 2.0% for assay and impurities .

    Advanced: How to design a mechanistic study to elucidate the compound’s role in oxidative stress pathways?

    Answer:

    • ROS detection : Use fluorescent probes (e.g., DCFH-DA) in cell cultures treated with the compound. Quantify via flow cytometry .
    • Gene expression profiling : Perform RNA-seq on treated vs. untreated cells to identify Nrf2/ARE pathway activation.
    • Enzyme inhibition assays : Test SOD and catalase activity in vitro to assess direct antioxidant effects .

    Retrosynthesis Analysis

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    Feasible Synthetic Routes

    Reactant of Route 1
    Reactant of Route 1
    3-(2,4-Dichlorophenyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one hydrochloride
    Reactant of Route 2
    Reactant of Route 2
    3-(2,4-Dichlorophenyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one hydrochloride

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    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.